2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE
Description
Properties
IUPAC Name |
2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-7-6-9-8-4-2-3-5-10(8)13-11(9)12(14)15/h2-5,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJBUERIDCPCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974581 | |
| Record name | 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59156-98-8 | |
| Record name | Strychnocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a beta-carboline derivative with reagents such as 3-chloroperoxybenzoic acid in a solvent like chloroform and ethanol . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indole or pyridine ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein disulfide isomerase (PDI), leading to the disruption of protein folding and induction of cell death in cancer cells . Additionally, molecular docking studies have revealed its binding orientations in the active sites of various enzymes, further elucidating its mode of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the β-carboline family, which includes harmane (C₁₃H₁₀N₂) and harmine (C₁₃H₁₂N₂O). Key comparisons are outlined below:
Key Differences and Implications
Structural Variations :
- Compared to harmane, the target compound features a saturated pyridine ring and a methyl-ketone substitution, which may reduce planar rigidity and alter receptor binding .
- Unlike MPTP, which requires oxidation to MPP+ for neurotoxicity, the target compound lacks the 4-5 double bond critical for MPTP’s dopaminergic toxicity .
Biological Relevance :
- Harmane’s association with essential tremor highlights the neuroactivity of β-carbolines, but the target compound’s specific effects remain uncharacterized .
- MPTP’s selective nigrostriatal toxicity underscores the importance of structural specificity in neuroactive compounds, a factor yet to be explored for the target molecule .
Biological Activity
2-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that exhibits a range of biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, antiproliferative effects, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by a fused pyridine and indole ring system. Its molecular formula is with a molecular weight of 186.253 g/mol. The structure contributes to its unique biochemical interactions and biological activities.
Inhibition of Protein Disulfide Isomerase (PDI)
One of the notable mechanisms by which 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one exerts its biological effects is through the inhibition of protein disulfide isomerase (PDI). PDI plays a critical role in protein folding and maintaining cellular redox homeostasis. Inhibiting this enzyme can disrupt cellular processes and promote apoptosis in cancer cells .
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).
- GI50 Values : The compound showed GI50 values ranging from 29 nM to 47 nM against these cell lines, indicating potent activity compared to standard treatments like erlotinib (GI50 = 33 nM) .
Case Studies
- Antiproliferative Evaluation : A study evaluated several derivatives of pyrido[3,4-b]indol-1-one for their ability to inhibit cancer cell growth. Compounds with specific substitutions at the 5-position demonstrated enhanced activity against EGFR mutant types with IC50 values as low as 68 nM .
- Molecular Docking Studies : Molecular docking studies revealed that the binding affinity of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one to the active site of c-Met was significantly higher than that of other tested compounds. This suggests a targeted approach in inhibiting pathways associated with tumor growth and metastasis .
Comparative Analysis
| Compound | GI50 Value (nM) | Targeted Pathway |
|---|---|---|
| 2-Methyl-1H,2H,3H,4H,9H-Pyrido[3,4-b]Indol-1-One | 29 - 47 | EGFR |
| Erlotinib | 33 | EGFR |
| Other Pyrido Derivatives | Up to 68 | Various Kinases |
Q & A
Q. Q1: What are the most efficient synthetic routes for 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of substituted indole precursors. For example, intermediates like 1-(1H-indole-3-carbonyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid () can undergo decarboxylation or reduction to form the target compound. Key steps include:
Cyclization: Acid- or base-catalyzed cyclization of indole derivatives under reflux (e.g., using toluene or DMF as solvents).
Purification: Column chromatography with gradients of ethyl acetate/hexane (yield: ~40–60% depending on substituent steric effects).
Optimization: Higher yields are achieved using microwave-assisted synthesis (reducing reaction time by 50%) .
Q. Q2: How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
Methodological Answer:
- NMR (1H/13C): Key peaks include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) ().
- Mass Spectrometry (HRMS): Molecular ion at m/z 186.116 (C12H14N2) confirms molecular weight .
- HPLC: Purity >95% validated using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. Q3: How do structural modifications (e.g., fluorination or carboxylation) at specific positions alter the compound’s bioactivity?
Methodological Answer: Comparative studies with analogs like 6-fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one () reveal:
Q. Q4: What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values in kinase assays)?
Methodological Answer:
Assay Standardization: Use uniform buffer conditions (e.g., 10 mM MgCl2, pH 7.4) to minimize variability.
Orthogonal Validation: Combine enzymatic assays with cellular models (e.g., HEK293T cells transfected with target kinases).
Metabolite Interference Testing: Verify if metabolites like 2-(1H-indol-3-yl)acetonitrile () inhibit off-target pathways .
Q. Q5: How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?
Methodological Answer:
Docking Studies: Use AutoDock Vina to model binding to 5-HT2A receptors (PDB ID: 6A93). The methyl group at C2 stabilizes hydrophobic interactions with Leu228 and Phe232.
MD Simulations: 100-ns simulations in GROMACS reveal stable hydrogen bonds between the ketone oxygen and Ser159 .
Mechanistic and Functional Studies
Q. Q6: What in vitro models are optimal for studying the compound’s role in apoptosis modulation?
Methodological Answer:
Q. Q7: How does the compound’s stability vary under physiological conditions, and what degradation products are observed?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
